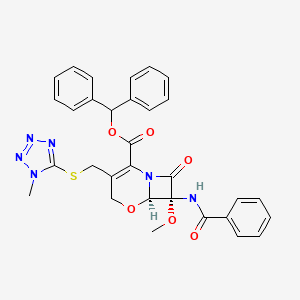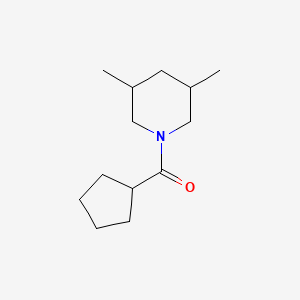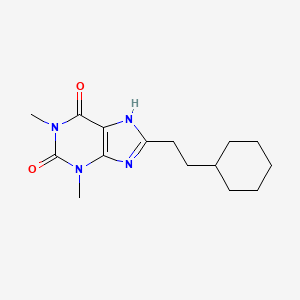
1,1'-Biphenyl, 4-(hexyloxy)-4'-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its liquid crystalline properties, making it valuable in various technological applications, particularly in the field of liquid crystal displays (LCDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexyloxy)-4’-pentyl-1,1’-biphenyl typically involves the following steps:
Formation of 4-hexyloxybiphenyl: This intermediate is synthesized by reacting 4-bromobiphenyl with hexanol in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions.
Alkylation: The 4-hexyloxybiphenyl is then subjected to alkylation with pentyl bromide in the presence of a strong base like sodium hydride to yield 4-(Hexyloxy)-4’-pentyl-1,1’-biphenyl.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Oxidation: 4-(Hexyloxy)-4’-pentyl-1,1’-biphenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl rings into cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like bromine, nitric acid, or sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyls.
Applications De Recherche Scientifique
4-(Hexyloxy)-4’-pentyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a model compound in studying liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for drug delivery systems, leveraging its liquid crystalline properties to enhance the stability and bioavailability of pharmaceuticals.
Industry: Widely used in the production of liquid crystal displays (LCDs) due to its stable mesophase and excellent electro-optical properties.
Mécanisme D'action
The compound exerts its effects primarily through its liquid crystalline properties. The molecular structure allows it to form ordered mesophases, which can be manipulated by external stimuli such as temperature, electric fields, or magnetic fields. These properties are crucial for its function in LCDs, where the alignment of molecules affects the display’s optical characteristics.
Molecular Targets and Pathways:
Liquid Crystals: The compound targets the alignment of liquid crystal molecules, influencing the optical properties of the display.
Biological Membranes: Potential interactions with lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
4-(Hexyloxy)-4’-cyanobiphenyl: Another liquid crystal compound with a cyano group instead of a pentyl group, offering different electro-optical properties.
4-(Hexyloxy)-4’-methoxy-1,1’-biphenyl: Contains a methoxy group, providing variations in liquid crystalline behavior.
Uniqueness: 4-(Hexyloxy)-4’-pentyl-1,1’-biphenyl is unique due to its specific combination of alkoxy and alkyl groups, which confer distinct liquid crystalline properties. This makes it particularly suitable for applications requiring precise control over molecular alignment and phase transitions.
Propriétés
Numéro CAS |
68400-50-0 |
|---|---|
Formule moléculaire |
C23H32O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-hexoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H32O/c1-3-5-7-9-19-24-23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
Clé InChI |
MUNIEHKBAUCEJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
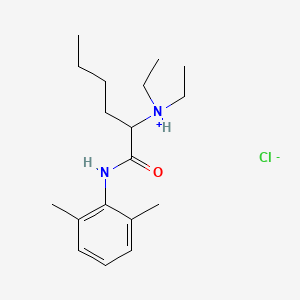

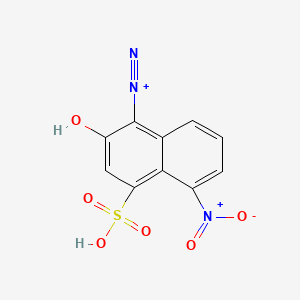
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

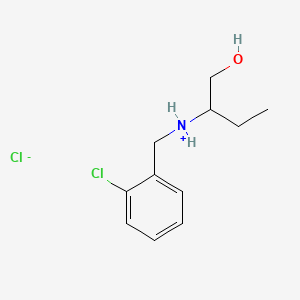
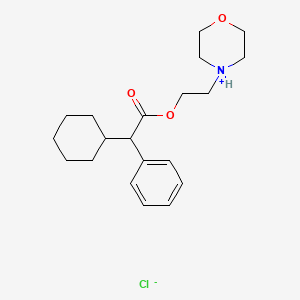
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
